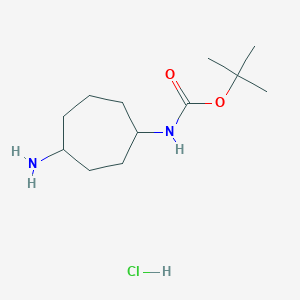

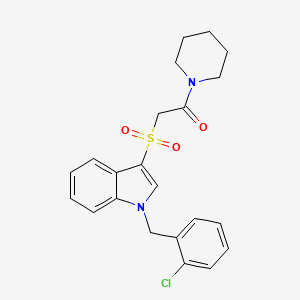

![molecular formula C16H16FN5O2S B2781738 2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N,N-dimethylacetamide CAS No. 1251670-32-2](/img/structure/B2781738.png)

2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N,N-dimethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of a related compound was achieved from 2-(fluorophenyl)isocyanate and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . The reaction yielded a white solid .Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . In some cases, X-ray crystallography is used to further confirm the chemical identity .Applications De Recherche Scientifique

Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine Scaffold

- Field : Medicinal Chemistry

- Application : This compound and its derivatives have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

- Methods : The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives are compiled in the referenced article .

- Results : The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development, are discussed .

[1,2,4]Triazolo [4,3-a]quinoxaline: Synthesis, Antiviral, and Antimicrobial Activities

- Field : Medicinal Chemistry

- Application : A series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents .

- Methods : The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

- Results : Some of the synthesized compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity .

Antibacterial Activity of Novel Triazolo [4,3-a]pyrazine Derivatives

- Field : Medicinal Chemistry

- Application : The antibacterial activities of fifteen newly synthesized triazolo [4,3- a ]pyrazine derivatives were tested .

- Methods : The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

- Results : The results of the antibacterial activity tests were not specified in the source .

Focused Small Molecule Library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-

- Field : Medicinal Chemistry

- Application : The structures forming the resulting compound libraries with yields and methods used for their preparation are listed in the referenced article .

- Methods : The methods used for the preparation of the compound libraries are not specified in the source .

- Results : The results of the study are not specified in the source .

Medicinal Chemistry Lead Optimization of 1,2,3-Triazolo [4,5-b]pyrazin-6-yl

- Field : Medicinal Chemistry

- Application : Medicinal chemistry lead optimization produced an extremely potent and exquisitely selective c-MET inhibitor .

- Methods : The methods used for the optimization are not specified in the source .

- Results : The optimized compound demonstrated effective tumor growth inhibition in c-MET dependent tumor models with good oral PK properties and an acceptable safety profile in preclinical studies .

2- (4- (1- (quinolin-6-ylmethyl)-1H- [1,2,3]triazolo [4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol

- Field : Medicinal Chemistry

- Application : This compound, also known as PF-04217903, is an extremely potent and exquisitely selective c-MET inhibitor .

- Methods : The methods used for the optimization are not specified in the source .

- Results : The optimized compound demonstrated effective tumor growth inhibition in c-MET dependent tumor models with good oral PK properties and an acceptable safety profile in preclinical studies . This compound progressed to clinical evaluation in a Phase I oncology setting .

Propriétés

IUPAC Name |

2-[[7-[(4-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O2S/c1-20(2)13(23)10-25-16-19-18-14-15(24)21(7-8-22(14)16)9-11-3-5-12(17)6-4-11/h3-8H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVZQMZGHSVJKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CSC1=NN=C2N1C=CN(C2=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[7-[(4-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N,N-dimethylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

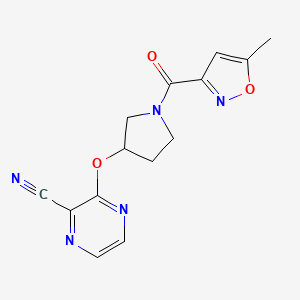

![N-{3-[4-(dimethylamino)phenyl]propyl}-2-phenoxyacetamide](/img/structure/B2781657.png)

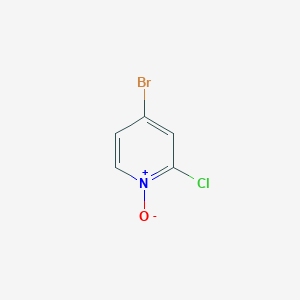

![6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2781663.png)

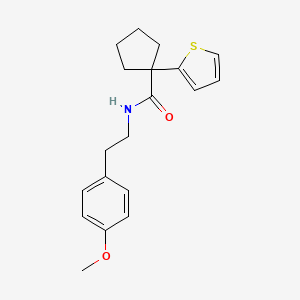

![N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide](/img/structure/B2781665.png)

![3-({[(3,4-dichlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2781666.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2781667.png)

![3-[chloro(difluoro)methyl]-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2781669.png)

![3-isobutyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781675.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2781677.png)